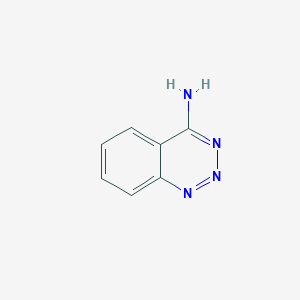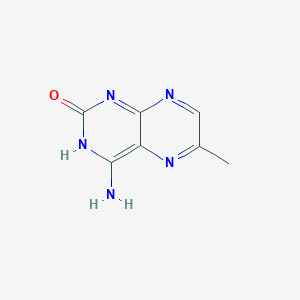
4-Amino-6-methylpteridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylpteridin-2(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group at the 4-position and a methyl group at the 6-position on the pteridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpteridin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4,5-triaminopyrimidine, the compound can be synthesized by reacting it with formic acid and formaldehyde under reflux conditions. This method ensures the formation of the pteridine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-methylpteridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methylpteridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antifolate drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methylpteridin-2(3H)-one involves its interaction with specific enzymes and receptors in biological systems. The amino group at the 4-position and the methyl group at the 6-position play crucial roles in its binding affinity and specificity. The compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpyridine: Similar in structure but lacks the pteridine ring.
6-Methylpterin: Similar pteridine structure but without the amino group at the 4-position.
4-Amino-2,6-dimethylpyrimidine: Contains both amino and methyl groups but in a pyrimidine ring.
Uniqueness
4-Amino-6-methylpteridin-2(3H)-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its significance in biological systems make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89792-49-4 |
|---|---|
Molekularformel |
C7H7N5O |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-amino-6-methyl-3H-pteridin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13) |
InChI-Schlüssel |
XSYFTQXDJHQAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(NC(=O)N=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


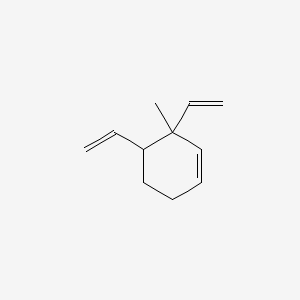
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
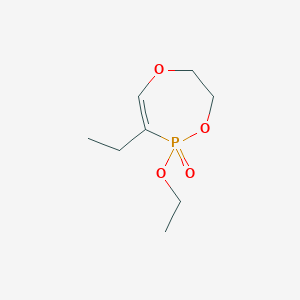


![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
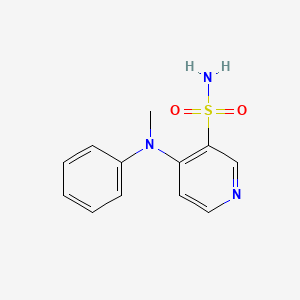
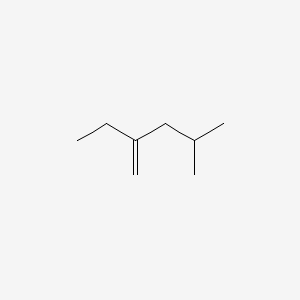
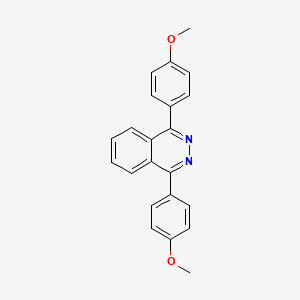

![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
